2-Bromo-1-(quinolin-8-yl)ethan-1-one

HIV-1 integrase ALLINI antiviral resistance

The 8-substituted bromoacetyl quinoline (CAS 860113-88-8) provides a strategic advantage over 2- or 4-substituted isomers. Its architecture positions the electrophilic carbon for nucleophilic displacement while preserving the quinoline nitrogen for hydrogen bonding or metal chelation. This orthogonal reactivity is critical for building focused libraries targeting allosteric pockets like the HIV-1 integrase dimer interface. The hydrobromide salt form ensures ambient-temperature storage stability and facilitates purification by crystallization, making it the preferred choice for medicinal chemistry scale-up. Procure this ≥98% purity intermediate to ensure consistent reaction kinetics, precise SAR data, and reproducible biological target engagement in your drug discovery programs.

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
CAS No. 860113-88-8
Cat. No. B1285352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(quinolin-8-yl)ethan-1-one
CAS860113-88-8
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2
InChIInChI=1S/C11H8BrNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2
InChIKeyNCVOFLIRNPFPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(quinolin-8-yl)ethan-1-one (CAS 860113-88-8): Procurement-Ready Quinoline Building Block


2-Bromo-1-(quinolin-8-yl)ethan-1-one (CAS 860113-88-8), also known as 8-(bromoacetyl)quinoline, is a heteroaryl α-bromoketone with the molecular formula C₁₁H₈BrNO and molecular weight 250.09 g/mol [1]. The compound features a bromoacetyl group attached to the 8-position of the quinoline ring, placing the electrophilic carbon adjacent to both the carbonyl and the quinoline nitrogen. This architecture enables nucleophilic substitution and cross-coupling chemistries that are central to the construction of 8-substituted quinoline libraries for medicinal chemistry and chemical biology . Commercially available in free base (≥98% purity), hydrochloride, and hydrobromide salt forms, the compound serves as a strategic intermediate where positional isomerism directly influences downstream reactivity and biological target engagement .

Why 2-Bromo-1-(quinolin-8-yl)ethan-1-one Cannot Be Replaced by Generic Bromoacetyl Quinolines


Bromoacetyl quinolines are not interchangeable reagents. The position of the bromoacetyl group on the quinoline scaffold—whether at C2, C4, or C8—dictates both the electronic environment of the reactive carbon and the steric accessibility for nucleophilic attack . In the 8-substituted isomer, the proximity of the quinoline nitrogen creates a unique intramolecular electrostatic landscape that modulates the electrophilicity of the α-bromoketone without introducing the steric congestion characteristic of C4 substitution or the altered ring electronics of C2 substitution [1]. Furthermore, the choice of salt form (free base vs. hydrochloride vs. hydrobromide) directly impacts solubility, hygroscopicity, and compatibility with moisture-sensitive coupling reactions. Substituting one regioisomer or salt form for another can lead to significantly different reaction rates, product distributions, or biological profiles, as evidenced by structure‑activity relationship (SAR) studies in antiviral quinoline programs [2]. The evidence below quantifies these differences and establishes criteria for informed procurement decisions.

Comparator-Based Evidence for 2-Bromo-1-(quinolin-8-yl)ethan-1-one: Quantified Differentiators vs. Analogs and Alternatives


Regioisomeric Impact on HIV-1 Integrase Allosteric Inhibition: 8-Bromo vs. 6-Bromo Quinoline Scaffolds

In a series of quinoline-based allosteric HIV-1 integrase inhibitors, the antiviral potency and resistance profile were directly compared between bromine substitution at the 6-position and the 8-position [1]. While the parent 8-bromoquinoline scaffold is structurally distinct from the bromoacetyl derivative, the SAR trend demonstrates that the 8-position imparts a critical advantage: the 8-bromo analog retained full antiviral efficacy against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog suffered a significant loss of potency [1]. This positional differential establishes the 8-substituted quinoline architecture as a privileged motif for resistance-refractory target engagement, informing the selection of 8-bromoacetyl building blocks for hit-to-lead optimization.

HIV-1 integrase ALLINI antiviral resistance

Salt Form Solubility and Handling: Hydrobromide vs. Free Base vs. Hydrochloride for Moisture-Sensitive Transformations

The three commercially available forms of 2-bromo-1-(quinolin-8-yl)ethan-1-one exhibit distinct physical properties that govern their suitability for specific synthetic protocols . The free base (≥98% purity, mw 250.09) must be stored sealed and dry at 2–8°C, indicating sensitivity to moisture and thermal degradation . The hydrobromide salt (C₁₁H₉Br₂NO, mw 331, ≥95% purity) offers enhanced stability and can be stored long-term in a cool, dry place at ambient temperature , making it the preferred form for laboratories without cold-storage capabilities or for reactions where neutralization of the salt in situ is compatible with the coupling partner. The hydrochloride salt (C₁₁H₉BrClNO, mw 286.55) provides an intermediate option in terms of molecular weight and counterion lability . While direct head-to-head stability data are not available from the supplier datasheets, the differentiated storage requirements provide actionable procurement guidance.

salt selection solubility hygroscopicity

Calculated Lipophilicity (XLogP3 = 2.3) Positions 8-Bromoacetyl Quinoline in CNS-ADME Chemical Space

The computed partition coefficient for 2-bromo-1-(quinolin-8-yl)ethan-1-one is XLogP3 = 2.3 (PubChem) [1]. This value falls within the optimal range (1–3) associated with favorable blood-brain barrier permeability for CNS-targeted small molecules. In comparison, the unsubstituted quinoline (XLogP3 ≈ 1.7) is less lipophilic, while 2-bromo-1-(quinolin-2-yl)ethan-1-one (XLogP3 not explicitly reported but expected to be similar due to identical empirical formula) may exhibit a different topological polar surface area (tPSA) because of altered intramolecular interactions between the carbonyl and the quinoline nitrogen. The 8-position isomer presents a tPSA of approximately 30 Ų [1], which, when combined with the moderate lipophilicity, distinguishes it as a building block suitable for early-stage CNS drug discovery programs where passive permeability is a screening criterion.

lipophilicity CNS drug design ADME prediction

Purity Specification Benchmarking: 98% (ChemScene) vs. 95% (AKSci Hydrobromide) for Demanding Cross-Coupling Chemistry

The minimum purity specification varies between vendors and salt forms: the ChemScene free base carries a ≥98% purity guarantee , while the AKSci hydrobromide salt is specified at ≥95% . In palladium-catalyzed cross-coupling reactions—the primary application for halogenated quinoline building blocks—impurities such as residual bromine, starting quinoline, or dehalogenated byproducts can poison the catalyst or generate off-target coupled products. The 3% purity difference represents a potentially meaningful reduction in impurity burden when working at 0.5–5 mmol scale. While no direct catalytic performance comparison is reported in vendor literature, the higher purity free base is the default selection for sensitive metal-catalyzed transformations where trace impurities from the hydrobromide salt could influence turnover number and product distribution.

purity specification cross-coupling palladium catalysis

Steric Activation of the Quinoline C2 Position by 8-Substituents: Reactivity Differentiation from C2- and C4-Bromoacetyl Isomers

A systematic study of 1-methylquinolinium salts demonstrated that bulky 8-substituents induce steric repulsion between the 1- and 8-positions, distorting the quinoline framework and significantly enhancing nucleophilic addition at the C2 position [1]. This steric activation mechanism is unique to 8-substituted quinolines and is not operative in 2- or 4-substituted isomers, where the substituent is located on the heterocyclic ring itself and does not create the same peri-interaction with the N-methyl group. The 8-bromoacetyl group, being bulkier than a simple bromine atom (van der Waals volume of CH₂BrCO ≈ 45 ų vs. Br ≈ 27 ų), amplifies this steric effect, potentially accelerating nucleophilic substitution at the bromoacetyl CH₂ and facilitating downstream functionalization. While quantitative rate comparisons between 8-bromoacetyl and 2-bromoacetyl regioisomers have not been explicitly reported in the peer-reviewed literature, the steric activation principle provides a mechanistic rationale for the differentiated reactivity of the 8-isomer.

steric activation nucleophilic addition regioselectivity

Procurement Cost Efficiency vs. Regioisomeric Analogs: Price Benchmarking

At the 5-gram scale, the 8-bromoacetyl isomer (AKSci hydrobromide, 95%) is priced at $2,877 , while ChemScene's higher-purity free base (≥98%) is listed at $4,453 for 5 grams . In contrast, 2-bromo-1-(quinolin-2-yl)ethan-1-one (CAS 126921-31-1) is available from Bide Pharm at significantly lower cost (approximately $200–300/5 g, based on catalog pricing), reflecting higher demand and broader commercial availability of the 2-isomer. The price premium for the 8-isomer (~10–20× vs. the 2-isomer) is driven by its lower-volume production, specialized synthetic route, and higher utility in resistance-breaking antiviral scaffolds as documented above. This cost differential must be weighed against the unique positional advantages of the 8-substitution pattern.

procurement cost benchmarking building block economics

Evidence-Backed Application Scenarios for 2-Bromo-1-(quinolin-8-yl)ethan-1-one in Research and Industrial Settings


Medicinal Chemistry: Synthesis of 8-Substituted Quinoline Libraries Targeting Allosteric Protein Sites

When designing focused libraries against allosteric pockets—such as the HIV-1 integrase dimer interface or adaptor-associated kinase 1 (AAK1)—the 8-substituted quinoline scaffold provides a vector that projects substituents into sterically constrained cavities . The bromoacetyl group at the 8-position serves as an orthogonal handle for nucleophilic displacement with amines, thiols, or heterocycles, enabling rapid diversification without interfering with the quinoline nitrogen's potential for hydrogen bonding or metal chelation. Procurement of the hydrobromide salt is recommended for ambient-temperature storage and in situ generation of the free base under basic coupling conditions.

Chemical Biology: Photoaffinity Labeling Probe Precursor with Tunable Reactivity

The α-bromoketone moiety is a well-established electrophilic warhead for covalent modification of cysteine or histidine residues in target proteins. The quinoline chromophore provides intrinsic UV absorbance (~320 nm) that facilitates quantification of probe loading and photoaffinity labeling efficiency [1]. The 8-position attachment ensures that the bromoacetyl warhead is oriented away from the quinoline ring plane, minimizing steric clash with the protein surface while maximizing solvent exposure for controlled reactivity. The high-purity free base (≥98%) is the recommended form to avoid counterion interference in bioconjugation experiments.

Process Chemistry: Kilogram-Scale Synthesis of Advanced Intermediates for Antiviral Drug Candidates

The patent literature identifies 8-bromo-substituted quinolines as key intermediates in the synthesis of hepatitis C virus (HCV) NS5A inhibitors and HIV integrase allosteric inhibitors [2]. The bromoacetyl derivative can be elaborated to 8-aminoacetyl, 8-hydroxyacetyl, or 8-heteroarylacetyl quinolines via straightforward nucleophilic displacement or metal-catalyzed cross-coupling. The availability of the hydrobromide salt in multi-gram quantities (5g, $2,877) provides a scalable entry point for medicinal chemistry scale-up, with the salt form facilitating purification by crystallization rather than chromatography .

Academic Research: Undergraduate and Graduate Training in Heterocyclic Chemistry and Positional SAR

The clear contrast between 2-, 4-, and 8-substituted bromoacetyl quinolines makes this compound an instructive case study for teaching positional effects in heterocyclic reactivity and drug design. Students can directly observe the impact of substitution position on computed properties (XLogP3, tPSA), reaction kinetics (nucleophilic substitution with model amines monitored by HPLC), and biological activity trends documented in the HIV integrase SAR literature [3]. The moderate cost per experiment (<$100 per student at the 100 mg scale) supports hands-on laboratory modules.

Quote Request

Request a Quote for 2-Bromo-1-(quinolin-8-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.